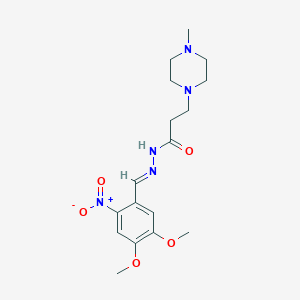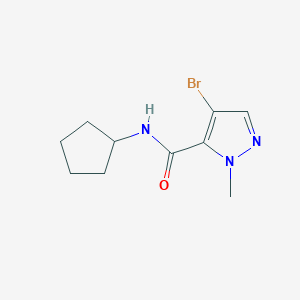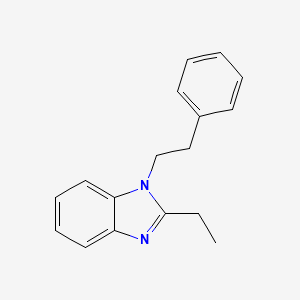
2-(2-chlorophenyl)indolizine
Descripción general
Descripción
2-(2-chlorophenyl)indolizine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the indolizine family of compounds, which are known for their diverse biological activities. In
Aplicaciones Científicas De Investigación
Synthesis and Potential Applications
- Novel Synthesis for Tropical Diseases: Indolizine derivatives, such as isoxazoline indolizine amides, have been synthesized for potential applications in treating tropical diseases. These compounds were strategically synthesized using indolizine core structures as intermediates for efficient derivatization (Zhang et al., 2014).
Biological and Medicinal Applications
- Anticonvulsant and Anti-inflammatory Activities: Some indolizine derivatives have demonstrated anticonvulsant and anti-inflammatory activities. This includes various benzofuran-based heterocycles synthesized through reactions with pyridinium bromide and activated alkenes and acetylenes (Dawood et al., 2006).
- Potential Anti-inflammatory Agents: p-Substituted 1,2-diphenylindolizines have been prepared to investigate their potential as anti-inflammatory agents. Their syntheses were achieved via the Chichibabin-Stepanow synthesis (Kállay & Doerge, 1972).
- Anticancer Properties of Indolizine-Chalcone Hybrids: Indolizine-chalcone hybrids have been evaluated for their anticancer effect. Certain hybrids showed potential in inducing caspase-dependent apoptosis in human lymphoma cells (Park et al., 2018).
Optical and Fluorescence Applications
- Fluorescent Properties in Biomedical Applications: Indolizine derivatives, particularly indolizino[3,2-c]quinolines, have been synthesized and exhibited unique optical properties. These properties suggest their suitability as fluorescent probes in aqueous systems, useful in various biomedical applications (Park et al., 2015).
Synthesis and Chemical Properties
- Electrochemical Synthesis and Fluorescence Spectra: Indolizines synthesized through electrochemical reduction demonstrate intense fluorescence both in solution and crystalline state. This property is significant for applications in materials science (Troll et al., 1997).
- Synthesis Methods for Various Applications: Efficient synthesis of indolizines through Cu-catalyzed cyclization of 2-(2-enynyl)pyridines with various nucleophiles has been developed. This method is significant for creating indolizines for diverse applications (Liu et al., 2015).
Propiedades
IUPAC Name |
2-(2-chlorophenyl)indolizine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN/c15-14-7-2-1-6-13(14)11-9-12-5-3-4-8-16(12)10-11/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCHNWLJMMYWHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN3C=CC=CC3=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetyl}-N-(4-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B5821220.png)

![1-[(2-naphthyloxy)acetyl]pyrrolidine](/img/structure/B5821242.png)
![3,7-diacetyl-5-nitro-1,3,7-triazabicyclo[3.3.1]nonane](/img/structure/B5821246.png)
![2-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B5821254.png)



![11-phenyl-12H-thieno[2',3':4,5]pyrimido[2,1-a][1,2,4]triazolo[4,3-c]phthalazin-12-one](/img/structure/B5821297.png)



![2-[(2-oxo-2-phenylethyl)sulfonyl]-N-phenylacetamide](/img/structure/B5821329.png)